2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE
Description
2-Phenoxy-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a phenoxy group attached to the acetamide core and a quinoxaline-substituted phenyl ring.
Properties
IUPAC Name |
2-phenoxy-N-(3-quinoxalin-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-22(15-27-18-9-2-1-3-10-18)24-17-8-6-7-16(13-17)21-14-23-19-11-4-5-12-20(19)25-21/h1-14H,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTWUPGTMHHRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE typically involves the reaction of quinoxalin-2(1H)-one with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenoxy group can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
(a) N-(2,3-Diphenylquinoxalin-6-yl)Acetamide Derivatives (4a-h)
- Structure: Features a quinoxaline core substituted with phenyl groups at positions 2 and 3, and an acetamide group at position 6.
- Substituents on the acetamide chain (e.g., thiouracil or benzimidazole in derivatives 4a-h) enhance hydrogen-bonding capacity, which is absent in the target compound.
- Synthesis : Derivatives 4a-h are synthesized via refluxing with thiouracil or benzimidazole derivatives, yielding high-purity products (e.g., 90.2% yield for 4a).
- Physicochemical Properties: Compound Molecular Weight Melting Point (°C) Key Substituents Target Compound* ~377.4† N/A Phenoxy, Quinoxalinyl 4a (from ) ~567.0 230–232 Chlorophenyl, thiouracil
*Calculated based on C₂₂H₁₈N₄O₂.
†Estimated using standard molecular weight calculations.
(b) 4-Acetamido-N-[3-(2-Quinoxalinyl)Phenyl]Benzamide
- Structure: Replaces the phenoxy-acetamide group with a benzamide moiety.
- Key Differences: The benzamide group may reduce metabolic stability compared to the phenoxy-acetamide linkage in the target compound. The absence of a phenoxy ether could alter lipophilicity (logP), affecting membrane permeability.
Phenoxy-Acetamide Derivatives
(a) 2-(Substituted Phenylacryloyl)Phenoxy-N,N-Diphenylacetamides
- Structure: Includes chalcone (α,β-unsaturated ketone) bridges between phenoxy and diphenylacetamide groups.
- Key Differences :
Heterocyclic Acetamides with Diverse Cores
(a) Tetrahydrocarbazole-Based Acetamides
- Structure: Features a tetrahydrocarbazole (indole-derived) core instead of quinoxaline.
- Fluoro- and chloro-substituted derivatives in this class demonstrate selective kinase inhibition, suggesting divergent biological targets compared to quinoxaline analogs.
(b) N-Cyclopentyl-2-(Phenylmethoxy)Acetamide
- Structure: Substitutes the quinoxaline-phenyl group with a cyclopentylamine and benzyl ether.
- Key Differences :
- Increased aliphatic character (cyclopentyl) may improve solubility but reduce aromatic stacking interactions.
Key Differentiators and Implications
Quinoxaline vs. Other Heterocycles: The quinoxaline ring in the target compound offers distinct π-π stacking and hydrogen-bonding capabilities compared to carbazoles or benzothiophenes.
Absence of Chalcone/Thiouracil : Reduces synthetic complexity but may limit multitarget engagement observed in derivatives.
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